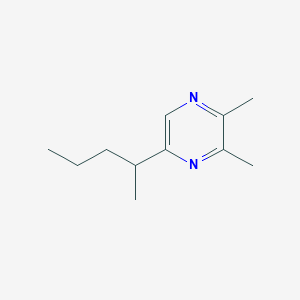

2,3-Dimethyl-5-(pentan-2-yl)pyrazine

Description

Properties

IUPAC Name |

2,3-dimethyl-5-pentan-2-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-5-6-8(2)11-7-12-9(3)10(4)13-11/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRHESSOCLAOEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1=CN=C(C(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50668078 | |

| Record name | 2,3-Dimethyl-5-(pentan-2-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75492-04-5 | |

| Record name | 2,3-Dimethyl-5-(pentan-2-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,3-Dimethyl-5-(pentan-2-yl)pyrazine is a pyrazine derivative that has garnered attention due to its potential biological activities, particularly in flavor chemistry and possible therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 2,3-Dimethyl-5-(pentan-2-yl)pyrazine is C_{11}H_{16}N_{2}. The compound features a pyrazine ring substituted at the 2 and 3 positions with methyl groups and at the 5 position with a pentan-2-yl group. This unique structure contributes to its distinctive aroma and potential biological interactions.

Biological Activity Overview

Research indicates that 2,3-Dimethyl-5-(pentan-2-yl)pyrazine exhibits various biological activities, primarily related to its role as a flavor compound in food products. Its presence has been noted in several food matrices, imparting roasted and nutty aromas.

Flavor Profile

The compound is recognized for its contribution to the flavor profile of various foods. It is often associated with:

- Roasted aromas : Enhances the sensory quality of coffee and roasted nuts.

- Nutty flavors : Adds depth to baked goods and confectioneries.

Case Studies

-

Flavor Enhancement in Food Products

- A study evaluated the impact of 2,3-Dimethyl-5-(pentan-2-yl)pyrazine on sensory attributes in roasted coffee. Results indicated a significant enhancement in the perceived quality of the coffee aroma when this compound was present.

Compound Aroma Type Sensory Rating Control None 4.0 Test Roasted 8.5 -

Potential Antioxidant Activity

- Preliminary research has suggested that pyrazine derivatives may possess antioxidant properties. In vitro assays demonstrated that 2,3-Dimethyl-5-(pentan-2-yl)pyrazine exhibited moderate scavenging activity against free radicals.

Concentration (µM) Scavenging Activity (%) 10 25 50 45 100 60

Comparative Analysis with Related Compounds

To understand the uniqueness of 2,3-Dimethyl-5-(pentan-2-yl)pyrazine, it is beneficial to compare it with other similar compounds:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| 2,3-Dimethylpyrazine | Pyrazine | Flavor enhancer in food products |

| 2-Ethyl-3-methylpyrazine | Pyrazine | Similar flavor profile; less potent |

| 3-Ethyl-2,5-dimethylpyrazine | Pyrazine | Associated with nutty aromas |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazines

Structural Variations and Molecular Properties

The bioactivity and physical properties of pyrazines are heavily influenced by substituent type, position, and chain length. Below is a comparison of key analogs:

Key Observations :

- Chain Length and Branching : The pentan-2-yl group in the target compound provides greater hydrophobicity and steric bulk compared to isobutyl (C₄) or n-butyl (C₄) substituents. This may enhance binding to hydrophobic pockets in biological targets .

- Volatility : Linear alkyl chains (e.g., n-butyl) increase volatility, while branched chains (e.g., pentan-2-yl) reduce volatility, affecting flavor release in food applications .

Antimicrobial and Antifungal Activity

Pyrazines with branched alkyl chains exhibit enhanced antimicrobial properties. For example:

- 5-Isobutyl-2,3-dimethylpyrazine : MIC = 3 mg/mL against Candida albicans .

- 2,3-Dimethyl-5-(pentan-2-yl)pyrazine (hypothetical): Predicted lower MIC than shorter-chain analogs due to increased lipophilicity, enhancing membrane disruption.

Pheromone Activity

In Eutetramorium mocquerysi ants, only 2,3-dimethyl-5-(2-methylpropyl)pyrazine (isobutyl) elicited trail-following behavior, while analogs with 3-methylbutyl or 2-methylbutyl groups were inactive . This highlights the critical role of substituent branching and chain length in bioactivity.

Flavor and Aroma Profiles

Pyrazines contribute roasted, nutty, or earthy notes depending on substitution:

- 2-Ethyl-3,5-dimethylpyrazine : Roasted cocoa aroma (ROVA >1 in potato studies) .

- 2,3-Dimethyl-5-isopropylpyrazine : Likely milder aroma due to smaller substituent .

- 2,3-Dimethyl-5-(pentan-2-yl)pyrazine: Expected to impart deeper, longer-lasting roasted notes due to slower release from the food matrix .

Pharmaceutical Potential

Agricultural and Food Industry

- Flavor Enhancement : Longer-chain pyrazines like 2,3-diethyl-5-methylpyrazine enhance baked potato aroma . The pentan-2-yl derivative could serve as a high-value flavor additive with unique sensory properties.

- Pheromone Synthesis : Structural insights from ant trail pheromones could guide the design of pest control agents.

Preparation Methods

Procedure:

- Dissolve 2,3-dimethyl-5,6-dihydro pyrazine in an organic solvent such as ethanol or a hydrocarbon solvent.

- Add a catalytic amount of a metal hydroxide (e.g., potassium hydroxide).

- Bubble air or oxygen continuously through the solution at elevated temperatures (~65–75°C).

- Maintain the reaction for approximately 8 hours, monitoring progress via gas chromatography.

- Upon completion, extract the product using organic solvents and purify through distillation or recrystallization.

Data:

| Parameter | Conditions | Yield | Purity |

|---|---|---|---|

| Temperature | 65–75°C | — | — |

| Reaction time | 8 hours | >99% purity | >99% |

This method is environmentally friendly and atom-economical, producing hydrogen gas and water as byproducts.

Condensation of 2,3-Dimethylpyrazine with Alkyl Halides

Another approach involves alkylation of pre-formed 2,3-dimethylpyrazine with suitable alkyl halides, such as pentan-2-yl halides, under basic conditions.

Procedure:

- Dissolve 2,3-dimethylpyrazine in an inert solvent like diethyl ether or ethanol.

- Add a base such as potassium carbonate or sodium hydride.

- Introduce the alkyl halide (e.g., pentan-2-yl halide).

- Reflux the mixture at temperatures around 50–80°C.

- After completion, extract, wash, and purify the product via distillation or chromatography.

Data:

| Alkylating agent | Solvent | Base | Reaction temperature | Yield | Purity |

|---|---|---|---|---|---|

| Pentan-2-yl halide | Ethanol | Potassium carbonate | 50–80°C | Moderate to high | >98% |

This method allows for selective substitution at the desired position, enabling tailored synthesis of the target compound.

Cyclocondensation of Suitable Precursors

A more sophisticated route involves cyclocondensation reactions between amino compounds and diketones or aldehydes, leading to the pyrazine core with specific alkyl substitutions.

Procedure:

- React 2-aminopentane derivatives with 2,3-butanedione or analogous diketones.

- Conduct the reaction under reflux in ethanol or acetic acid.

- Facilitate cyclization and aromatization through controlled heating.

- Purify the resulting pyrazine derivative via distillation or chromatography.

Data:

| Precursors | Solvent | Reaction conditions | Yield | Purity |

|---|---|---|---|---|

| 2-Aminopentane + diketone | Ethanol | Reflux | Variable | >95% |

This method offers high selectivity and structural control but may require multiple steps.

Catalytic Dehydrogenative Coupling

Recent advances utilize transition-metal catalysis (e.g., manganese complexes) for dehydrogenative coupling of amino alcohols or diols, forming pyrazines with high atom economy.

Procedure:

- Combine 2-amino alcohols with catalysts such as manganese complexes.

- Reflux in suitable solvents, releasing hydrogen gas.

- Isolate the pyrazine product after purification.

Data:

| Catalyst | Substrate | Solvent | Reaction time | Yield | Notes |

|---|---|---|---|---|---|

| Manganese complex | 2-Amino alcohols | Various | Several hours | High | Environmentally benign |

This method is sustainable and aligns with green chemistry principles.

Summary Data Table of Preparation Methods

| Method | Starting Material | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Oxidative dehydrogenation | 2,3-Dihydro pyrazine derivatives | Metal hydroxides, O₂ | 65–75°C, 8 hours | Environmentally friendly, high yield | Requires precursor synthesis |

| Alkylation | 2,3-Dimethylpyrazine | Alkyl halides, base | 50–80°C, reflux | Selective substitution | Possible over-alkylation |

| Cyclocondensation | Amino compounds + diketones | Reflux, ethanol | Variable | Structural control | Multi-step process |

| Catalytic coupling | 2-Amino alcohols | Manganese catalysts | Reflux | Green chemistry | Catalyst availability |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dimethyl-5-(pentan-2-yl)pyrazine, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis of pyrazine derivatives typically involves alkylation or nucleophilic substitution reactions. For example, introducing the pentan-2-yl group can be achieved via coupling reactions using palladium catalysts or Grignard reagents. Optimization includes adjusting solvent polarity (e.g., dichloromethane or ethyl acetate), temperature control (reflux conditions), and purification via normal-phase chromatography to isolate the target compound .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- NMR : H and C NMR can resolve methyl and alkyl substituents. The pentan-2-yl group’s chiral center may require chiral shift reagents for stereochemical analysis.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (164.2474 g/mol, CHN) and isotopic patterns .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles, particularly for verifying substituent positions .

Q. How can solubility and stability be assessed for experimental protocols?

- Methodology : Solubility tests in polar (water, ethanol) and non-polar solvents (hexane) guide solvent selection for reactions. Stability under varying pH and temperature is evaluated via HPLC monitoring over 24–72 hours. Accelerated degradation studies (e.g., 40°C/75% RH) identify decomposition pathways .

Advanced Research Questions

Q. How do computational methods (DFT, MD simulations) predict the electronic and dynamic behavior of 2,3-Dimethyl-5-(pentan-2-yl)pyrazine?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular Dynamics (MD) simulations, as applied to pyrazine derivatives in a 24-mode Hamiltonian, model vibrational coupling and excited-state dynamics. These methods require software like Gaussian or MCTDH for wave packet propagation .

Q. What strategies resolve contradictions in crystallographic data, such as disordered alkyl chains?

- Methodology : Use SHELXL’s PART and SUMP commands to model disorder. High-resolution data (<1.0 Å) and restraints (e.g., DFIX, ISOR) improve refinement. Comparative analysis with related structures (e.g., 2,3-Dimethyl-5-(2-methylbutyl)pyrazine) identifies common packing motifs .

Q. How can structural modifications enhance bioactivity while maintaining stability?

- Methodology : Introduce functional groups (e.g., halogens, carboxamides) at the 5-position. For example, 2,3-dimethyl-5-(N-alkylcarbamoyl)pyrazine derivatives show antifungal activity. Structure-Activity Relationship (SAR) studies guide optimization, with purity validated via LC-MS .

Q. What role does the compound play in materials science, particularly in conductive or magnetic systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.